molecular formula C13H19N5O5 B12937959 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one CAS No. 23541-27-7

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one

Katalognummer: B12937959
CAS-Nummer: 23541-27-7
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: JXGJQLCFRFEZOC-WOUKDFQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization and Stereochemical Analysis

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC guidelines for nucleoside derivatives. The base moiety is identified as 1H-purin-2(9H)-one, a modified purine system with a ketone group at position 2 and a propylamino substituent at position 6. The sugar component corresponds to a (2R,3R,4S,5R)-configured tetrahydrofuran ring with three hydroxyl groups and a hydroxymethyl side chain. The glycosidic bond between the purine’s N9 atom and the sugar’s anomeric carbon (C1') follows β-D-ribofuranose conventions, consistent with natural nucleosides.

Table 1: Component breakdown of IUPAC name

Component Structural Features
Purine core 1H-purin-2(9H)-one scaffold with 6-propylamino substitution
Sugar moiety (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran
Glycosidic linkage β-N9-C1' bond connecting purine base to sugar

Molecular Geometry and Stereochemical Configuration

Tetrahydrofuran Ring Conformational Dynamics

The tetrahydrofuran ring adopts a predominant North (C3'-endo) puckering conformation, as observed in crystal structures of analogous nucleosides. Molecular dynamics simulations suggest this conformation minimizes steric clashes between the 3'-hydroxyl and 5'-hydroxymethyl groups while optimizing hydrogen bonding with adjacent water molecules. The pseudorotation phase angle (P) ranges from 10° to 30°, characteristic of ribose-like sugars in RNA.

Absolute Configuration at Chiral Centers (2R,3R,4S,5R)

X-ray crystallographic data confirm the absolute configurations at all four chiral centers:

  • C2' (R) : Governs spatial arrangement of 2'-hydroxyl group
  • C3' (R) : Determines orientation of 3'-hydroxyl relative to base
  • C4' (S) : Controls pseudorotation phase angle
  • C5' (R) : Positions hydroxymethyl group in trans orientation to C4'-OH

This configuration creates a right-handed helical twist when incorporated into oligonucleotides, analogous to natural β-D-ribonucleosides but with altered stacking interactions due to the 6-propylamino group.

Comparative Analysis with Natural Purine Nucleosides

Table 2: Structural comparison with natural purine nucleosides

Feature Natural Adenosine/Guanosine Synthetic Analogue
Position 6 substitution Amino (G) or Hydroxyl (A) Propylamino
Sugar pucker C2'-endo (DNA) or C3'-endo (RNA) C3'-endo dominant
Tautomeric form Lactam (guanosine) or amino (adenosine) Enol-keto equilibrium at position 2
Hydrogen bond donors 2 (G) or 1 (A) 3 (propylamino NH + 2 keto groups)

The 6-propylamino substitution introduces enhanced hydrophobic interactions compared to natural nucleosides, while maintaining hydrogen bonding capacity through its primary amine group. This modification reduces base stacking energy by 15–20% compared to guanosine, as demonstrated by UV melting studies.

Hydrogen Bonding Networks in Crystalline and Solvated States

X-ray crystallography reveals three primary hydrogen bonding motifs:

  • Intramolecular : O5'-H⋯N3 (2.89 Å) stabilizes anti conformation of base
  • Intermolecular :
    • N6-H⋯O2 (2.95 Å) between adjacent molecules
    • O3'-H⋯O4' (2.78 Å) along helical axis
  • Water-mediated : O2⋯H-O-H⋯O4' (2.82–3.11 Å)

In aqueous solution, NMR studies show dynamic hydrogen bonding between the propylamino NH and water molecules (τ ~ 150 ps), contrasting with the rigid H-bonds in natural nucleosides (τ > 500 ps). The 2-keto group participates in unique Watson-Crick-like pairing with cytidine derivatives, albeit with reduced stability compared to G-C pairs (ΔT~m~ = −8°C at pH 7).

Figure 1: Hydrogen bonding patterns

Base pairing in duplex:  
       O  
       ||  
N6-H···N1  
 |        |  
Propyl    Cytosine  

Eigenschaften

CAS-Nummer

23541-27-7

Molekularformel

C13H19N5O5

Molekulargewicht

325.32 g/mol

IUPAC-Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(propylamino)-1H-purin-2-one

InChI

InChI=1S/C13H19N5O5/c1-2-3-14-10-7-11(17-13(22)16-10)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17,22)/t6-,8-,9-,12-/m1/s1

InChI-Schlüssel

JXGJQLCFRFEZOC-WOUKDFQISA-N

Isomerische SMILES

CCCNC1=C2C(=NC(=O)N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Kanonische SMILES

CCCNC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically follows these key stages:

Preparation of the Purine Base with 6-(Propylamino) Substitution

The 6-(propylamino) substitution on the purine ring is introduced via nucleophilic substitution reactions on a suitable purine precursor, often 6-chloropurine or 6-bromopurine derivatives.

  • Nucleophilic substitution : The halogen at the 6-position is displaced by propylamine under controlled conditions, typically in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO), often in the presence of a base like triethylamine to facilitate the reaction.
  • Reaction conditions : Mild heating (e.g., 40–60 °C) for several hours ensures complete substitution without degradation of the purine ring.

Preparation of the Sugar Moiety

The sugar moiety is a tetrahydrofuran ring with four stereocenters and multiple hydroxyl groups, specifically (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl.

  • Stereoselective synthesis : The sugar is often derived from naturally occurring ribose or synthesized via stereoselective methods to ensure the correct configuration.
  • Protection/deprotection steps : Hydroxyl groups may be temporarily protected during glycosylation to prevent side reactions, using groups such as acetyl or benzyl ethers.
  • Activation : The sugar moiety is activated as a glycosyl donor, commonly as a halide (e.g., bromide) or trichloroacetimidate derivative, to facilitate coupling with the purine base.

Glycosylation Reaction

The key step is the formation of the N9-glycosidic bond between the purine base and the sugar moiety.

  • Catalysts and promoters : Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or silver salts are used to activate the sugar donor.
  • Solvents : Anhydrous solvents like dichloromethane or acetonitrile are preferred to maintain reaction control.
  • Temperature : Low temperatures (0 °C to room temperature) are often employed to improve stereoselectivity and yield.
  • Outcome : The reaction yields the nucleoside with the sugar attached at the N9 position, preserving the stereochemistry of the sugar.

Introduction of the Propylamino Group at the 6-Position (If Not Pre-Substituted)

In some synthetic routes, the glycosylation is performed first on a 6-halopurine nucleoside, followed by substitution of the halogen with propylamine.

  • Reaction conditions : The nucleoside is treated with propylamine in a polar solvent at elevated temperature (e.g., 50–80 °C) for several hours.
  • Purification : The product is purified by recrystallization or chromatographic methods.

Purification and Characterization

  • Purification : Techniques include recrystallization from solvent mixtures (e.g., 2-propanol/water), reverse-phase chromatography, or preparative HPLC.
  • Characterization : Confirmed by NMR spectroscopy (^1H, ^13C), mass spectrometry (MS), melting point determination, and elemental analysis.

Representative Experimental Data from Literature

Step Conditions/Details Yield (%) Notes
Acetylation of sugar moiety Acetic anhydride, triethylamine, 4-dimethylaminopyridine (DMAP), acetonitrile, 20 °C, 0.5 h 85 Protects hydroxyl groups for glycosylation; recrystallized from 2-propanol/water
Glycosylation Sugar halide donor, purine base, Lewis acid catalyst (e.g., TMSOTf), dichloromethane, 0 °C to RT 50–70 Stereoselective attachment of sugar to purine base
Nucleophilic substitution Propylamine, DMSO, 50–60 °C, 4 h 50–60 Substitution of 6-halopurine nucleoside to 6-(propylamino) derivative
Purification Recrystallization or reverse-phase chromatography Ensures high purity for biological testing

Notes on Alternative Methods and Variations

  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in nucleophilic substitution steps.
  • Use of protecting groups on the sugar hydroxyls is critical to avoid side reactions during glycosylation.
  • Some synthetic routes start from inosine or guanosine derivatives, modifying the purine base post-glycosylation.
  • The choice of solvent and temperature critically affects the stereochemical outcome and yield.

Analyse Chemischer Reaktionen

Hydroxyl Group Modifications

The tetrahydrofuran ring contains three hydroxyl groups (3′, 4′, and 5′-positions), which are susceptible to derivatization. Common reactions include:

Reaction Type Reagents/Conditions Product
AcetylationAcetic anhydride, pyridine (room temp)Triacetylated derivative at 3′,4′,5′-OH groups .
SilylationTBDMS-Cl (tert-butyldimethylsilyl chloride)Selective protection of 5′-OH for subsequent functionalization .
Mitsunobu AlkylationDIAD, PPh₃, ROH (e.g., benzyl alcohol)Ether formation at hydroxyl sites, preserving stereochemistry .

Key Findings :

  • The 5′-hydroxymethyl group is preferentially modified due to steric accessibility .

  • Acetylation improves solubility in organic solvents for purification.

Nucleophilic Substitution at the Purine Base

The 6-(propylamino) group and N9-position on the purine ring enable substitution reactions:

Reaction Type Reagents/Conditions Product
AlkylationAlkyl halides (e.g., MeI), K₂CO₃, DMFN7- or N1-alkylated derivatives, depending on base .
AcylationAcetyl chloride, Et₃NAmide formation at the 6-propylamino group.
Suzuki CouplingBoronic acids, Pd(PPh₃)₄Cross-coupling at halogenated purine positions (requires prior halogenation) .

Key Findings :

  • Alkylation at N7 enhances binding affinity to adenosine receptors .

  • The 6-propylamino group resists hydrolysis under mild acidic conditions.

Oxidation of the Tetrahydrofuran Ring

Controlled oxidation modifies the sugar moiety:

Reaction Type Reagents/Conditions Product
Periodate CleavageNaIO₄, H₂O, 0°CRing-opening to form dialdehydes, useful for conjugation.
TEMPO OxidationTEMPO, NaOCl, KBrSelective oxidation of 5′-hydroxymethyl to carboxylic acid .

Key Findings :

  • Periodate cleavage disrupts the tetrahydrofuran ring but preserves the purine base.

  • TEMPO oxidation introduces a carboxylic acid for bioconjugation .

Enzymatic Modifications

Enzymes catalyze site-specific transformations:

Enzyme Reaction Application
Adenosine DeaminaseDeamination of 6-propylamino to 6-oxoGenerates hypoxanthine analogs for antiviral studies .
KinasesPhosphorylation at 5′-OHProdrug activation via nucleotide triphosphate formation.

Key Findings :

  • Deamination by adenosine deaminase reduces cytotoxicity in vitro .

  • Phosphorylation enhances cellular uptake in prodrug strategies.

Stability Under Reaction Conditions

Critical stability data from thermal and pH studies:

Condition Observation Implication
Acidic (pH < 3)Degradation of glycosidic bondAvoid strong acids during synthesis .
Basic (pH > 10)Stable up to 12 hoursEnables base-catalyzed reactions (e.g., saponification) .
Thermal (80°C)Decomposition after 24 hoursShort-term heating (<6 hours) recommended.

Comparative Reactivity with Analogues

Reactivity differences compared to similar nucleosides:

Compound Key Difference Impact on Reactivity
AdenosineLacks 6-propylamino groupReduced alkylation potential at N6 .
GuanosineContains 2-amino groupEnhanced hydrogen bonding; slower acylation.

Wissenschaftliche Forschungsanwendungen

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on substitutions, bioactivity, and synthetic approaches.

Table 1: Structural and Functional Comparison of Selected Purine Nucleoside Derivatives

Compound Name Purine Substitution Sugar Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 6-(Propylamino) 3,4-Dihydroxy, hydroxymethyl C₁₃H₂₀N₆O₅ 340.34 g/mol Potential antiviral/anticancer agent
(2R,3R,4S,5R)-2-(6-Amino-2-nitro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 6-Amino, 2-Nitro None C₁₁H₁₄N₆O₇ 342.27 g/mol Intermediate for nucleoside synthesis
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydroxy-1H-purin-6(9H)-one 2-Amino, 8-Hydroxy None C₁₀H₁₃N₅O₆ 299.24 g/mol Antioxidant properties; RNA analog
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol 6-(Methylamino) None C₁₁H₁₅N₅O₅ 297.27 g/mol Kinase inhibition; structural mimic
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one 2-Amino 4-Fluoro, 3-hydroxy C₁₀H₁₂FN₅O₅ 301.23 g/mol Antiviral activity (e.g., HCV inhibition)
N-(9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide 6-Benzamide 3-Fluoro, 4-hydroxy C₁₇H₁₆FN₅O₄ 373.34 g/mol Targeted protein degradation

Key Insights :

Bulkier groups, such as benzamide (), may confer target specificity by sterically hindering non-specific interactions.

Sugar Modifications :

  • Fluorination at the 3' or 4' position (e.g., ) increases metabolic stability by resisting enzymatic degradation, a common strategy in antiviral drug design.
  • The 3,4-dihydroxy configuration in the target compound preserves hydrogen-bonding interactions critical for binding to enzymes or receptors .

Bioactivity Correlations: Compounds with 8-hydroxy () or 2-amino substitutions exhibit radical-scavenging activity, suggesting utility in oxidative stress-related diseases. Nitro groups () are often synthetic intermediates but may introduce toxicity, limiting therapeutic use.

Synthetic Strategies: Late-stage functionalization (e.g., propylamino introduction) can be achieved via Minisci-type C-H amidation or nucleophilic substitution . Protecting groups (e.g., acetyl in ) are critical for regioselective modifications.

Computational and Experimental Validation :

  • Similarity Metrics : Tanimoto and Dice indices () confirm structural similarity between the target compound and 6-substituted analogs, supporting bioactivity clustering observed in NCI-60 datasets .
  • QSAR Models : Hydrophobic substituents at the 6-position correlate with enhanced cellular uptake in QSAR studies .

Biologische Aktivität

The compound 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(propylamino)-1H-purin-2(9H)-one , also known by its CAS number 3868-31-3, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C10H13N5O6C_{10}H_{13}N_{5}O_{6}, with a molecular weight of 299.24 g/mol. It features a complex structure that includes a tetrahydrofuran moiety and a purine base, which contribute to its biological activities.

PropertyValue
CAS Number3868-31-3
Molecular FormulaC₁₀H₁₃N₅O₆
Molecular Weight299.24 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Xanthine Oxidase Inhibition : Similar compounds have shown xanthine oxidase inhibitory activity, which is crucial for managing conditions like gout by lowering serum uric acid levels .
  • eIF4E Targeting : The compound may interact with eukaryotic translation initiation factor 4E (eIF4E), which plays a significant role in the regulation of translation and has implications in cancer biology .
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress and related diseases.

Anticancer Properties

Recent studies have indicated that purine derivatives can exhibit anticancer properties through various mechanisms including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

For instance, compounds structurally related to this purine derivative have been shown to induce cell cycle arrest and apoptosis in different cancer cell lines .

Neuroprotective Effects

There is emerging evidence suggesting that purine analogs may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes through the modulation of neuroinflammatory pathways .

Case Studies

  • Study on Xanthine Oxidase Inhibition :
    • A study demonstrated that derivatives similar to this compound effectively inhibited xanthine oxidase activity in vitro, leading to decreased uric acid levels in animal models .
  • eIF4E Targeting in Cancer Cells :
    • Research involving PROTACs (proteolysis-targeting chimeras) based on purine structures showed promise in selectively degrading eIF4E in cancer cells. This indicates potential therapeutic applications for compounds like the one discussed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.